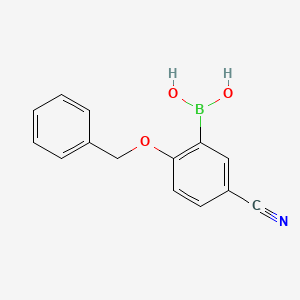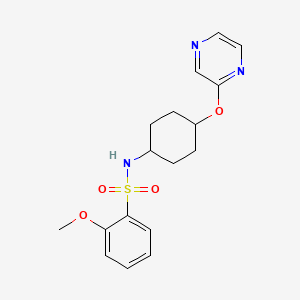
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylindole moiety, and a formamide linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-(2-pyridylindol-3-yl)ethylamine intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the pyridylindole moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the formamide linkage may facilitate binding to nucleic acids, influencing gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide can be compared with other similar compounds, such as:
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)acetamide: Similar structure but with an acetamide linkage instead of a formamide linkage.
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)carbamate: Contains a carbamate group instead of a formamide group.
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)urea: Features a urea moiety in place of the formamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
4-nitro-N-[2-(2-pyridin-1-ium-1-yl-1H-indol-3-yl)ethyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3.BrH/c27-22(16-8-10-17(11-9-16)26(28)29)23-13-12-19-18-6-2-3-7-20(18)24-21(19)25-14-4-1-5-15-25;/h1-11,14-15,24H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIQVUFEYCICRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2583711.png)



![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)



![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)
![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
